

Benchmarking SHMT-IN-3 Against Novel SHMT Inhibitors: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

Serine Hydroxymethyltransferase (SHMT) has emerged as a critical therapeutic target in oncology due to its central role in one-carbon metabolism, a pathway essential for the synthesis of nucleotides and other macromolecules required for rapid cell proliferation.[1][2] The development of potent and selective SHMT inhibitors is a key focus in the discovery of novel anticancer agents. This guide provides an objective comparison of **SHMT-IN-3** against other novel SHMT inhibitors, supported by experimental data and detailed methodologies to aid researchers in their drug development efforts.

Data Presentation: A Comparative Analysis of SHMT Inhibitors

The following table summarizes the in vitro potency of **SHMT-IN-3** and a selection of other novel SHMT inhibitors against the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of the enzyme. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

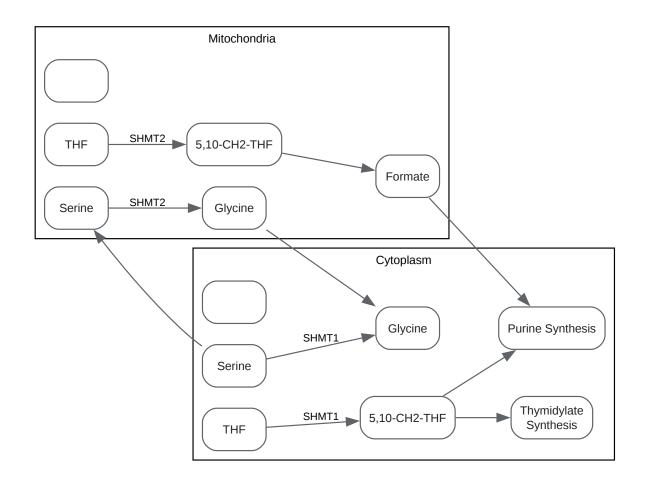


Inhibitor	SHMT1 IC50	SHMT2 IC50	Cellular IC50	Notes
SHMT-IN-3	0.53 μΜ	-	-	Exhibits noncompetitive inhibition against serine.
SHIN1 (RZ- 2994)	5 nM[3][4][5]	13 nM[3][4][5]	870 nM (HCT- 116 cells)[2][6]	A potent dual inhibitor of SHMT1 and SHMT2.
(+)SHIN2	-	-	300 nM (HCT116 cells); 89 nM (Molt4 T-ALL cells)[7]	Demonstrates in vivo activity and synergizes with methotrexate.[8]
SHMT-IN-2	13 nM[1][9][10]	66 nM[1][9][10]	2.8 μM (SHMT1); 36 nM (SHMT2) [1]	A stereospecific dual inhibitor with sensitivity in B-cell lymphomas.
Pyrazolopyran 2.12	57.9 μM[11]	227.2 μM[11]	-	Preferentially inhibits the cytosolic isoform, SHMT1.[11]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of SHMT in one-carbon metabolism and a typical experimental workflow for evaluating SHMT inhibitors.

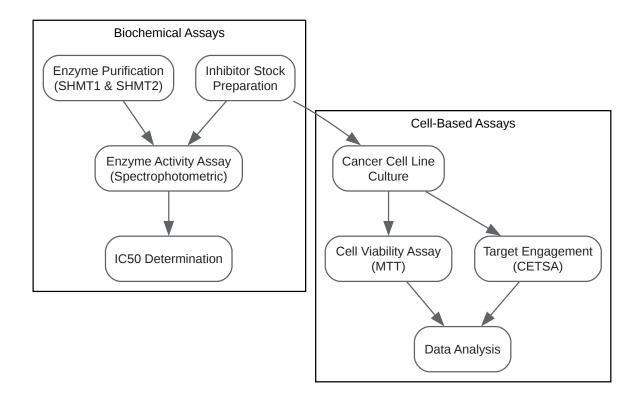




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SHMT in One-Carbon Metabolism





Potency (IC50)

High Potency (Low nM)	SHMT-IN-2 (SHMT1: 13 nM SHMT2: 66 nM)
Moderate Potency (High nM - Low μM)	
Low Potency (μΜ)	

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